レゾルシノール-1,2,3-13C3

概要

説明

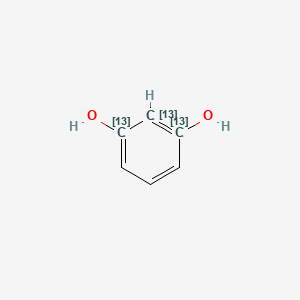

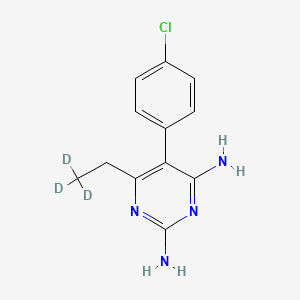

Resorcinol, also known as 1,3-dihydroxybenzene, is a phenolic compound . It is an organic compound with the formula C6H4(OH)2 . It is one of three isomeric benzenediols, the 1,3-isomer . Resorcinol crystallizes from benzene as colorless needles that are readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide . Resorcinol-1,2,3-13C3 is a variant of resorcinol where the first three carbon atoms are replaced by carbon-13 isotopes .

Synthesis Analysis

Resorcinol is produced in several steps from benzene, starting with dialkylation with propylene to give 1,3-diisopropylbenzene . Oxidation and Hock rearrangement of this disubstituted arene gives acetone and resorcinol . The synthesis of resorcinol-acetone copolymer was described in a study . The polymer was prepared by trifluoroacetic acid-catalyzed polymerization of resorcinol with acetone .

Molecular Structure Analysis

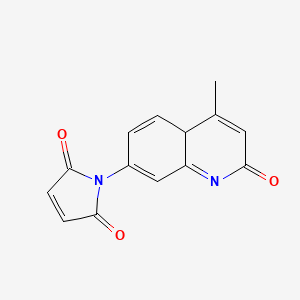

Resorcinol has a benzene ring with two hydroxyl (-OH) groups situated at adjacent carbon positions (1,3 positions) on the ring . The structure of resorcinol was confirmed by the FT-IR, 1H-NMR, and 13C-NMR spectra .

Chemical Reactions Analysis

Resorcinol undergoes a 1H+ 1e oxidation at pH < pKa1 and a 1e oxidation at pH > pKa2 to form radicals . The radicals then readily react to form dimers/polymers deposited on the electrode surface .

Physical and Chemical Properties Analysis

Resorcinol is a white crystalline solid . It has a sweet odor and is soluble in water . It is insoluble in chloroform and carbon disulfide . Its melting point is 110℃ . Its boiling point is 277℃ . Its density is 1.28g/cm3 .

科学的研究の応用

もちろんです!レゾルシノール-1,2,3-13C3の科学研究における用途について、6つのユニークな分野に焦点を当てて包括的に分析します。

製薬研究

レゾルシノール-1,2,3-13C3は、同位体標識により代謝および薬物動態の研究を詳細に行うことができるため、製薬研究で広く使用されています。この化合物は、代謝経路を追跡し、レゾルシノール系薬物のバイオアベイラビリティを理解するのに役立ちます。 レゾルシノールは角質溶解剤として作用するため、ニキビや湿疹などの皮膚疾患の治療薬の開発に特に役立ちます .

環境科学

環境科学では、レゾルシノール-1,2,3-13C3は、さまざまな生態系におけるフェノール化合物の分解経路を研究するために使用されます。 同位体標識により、研究者は土壌や水中のレゾルシノールの変換と分解を追跡することができ、環境への影響に関する洞察を提供し、生物修復戦略の開発を支援します .

材料科学

レゾルシノール-1,2,3-13C3は、材料科学において、レゾルシノール-ホルムアルデヒド樹脂の特性と合成を調査するために使用されます。これらの樹脂は、接着剤、コーティング、発泡体の製造に不可欠です。 同位体標識は、重合プロセスと得られた材料の構造的特徴を理解するのに役立ち、より効率的で耐久性のある製品の開発につながります .

分析化学

分析化学では、レゾルシノール-1,2,3-13C3は、質量分析法と核磁気共鳴(NMR)分光法の標準として役立ちます。その同位体組成により、分析機器の正確な較正と検証が可能になり、さまざまなサンプル中のレゾルシノールとその誘導体の正確な測定が保証されます。 この用途は、製薬業界や化学業界における品質管理に不可欠です .

作用機序

Target of Action

Resorcinol-1,2,3-13C3, also known as Resorcinol, is primarily used as an antiseptic and disinfectant in topical pharmaceutical products . It is used in the treatment of skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . The primary targets of Resorcinol are skin cells, where it exerts a keratolytic activity, helping to remove hard, scaly, or roughened skin .

Mode of Action

Resorcinol works by inhibiting peroxidases in the thyroid, subsequently blocking the synthesis of thyroid hormones and causing goiter . It interferes with the iodination of tyrosine and the oxidation of iodide . In vitro studies involving lactoperoxidase (LPO) and thyroid peroxidase (TPO) have shown that these two enzymes can become irreversibly inhibited by way of a suicide inactivation by resorcinol .

Biochemical Pathways

Resorcinol affects the biochemical pathways related to skin cell growth and differentiation, leading to its keratolytic activity . It also impacts the thyroid hormone synthesis pathway by inhibiting peroxidases, which play a crucial role in the iodination of tyrosine residues in thyroglobulin, a key step in the synthesis of thyroid hormones .

Pharmacokinetics

Pharmacokinetic data on Resorcinol were obtained from studies in rats . In the urine, the major metabolite of Resorcinol was the glucuronide .

Result of Action

The result of Resorcinol’s action is the removal of hard, scaly, or roughened skin in conditions such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts .

Action Environment

The action of Resorcinol can be influenced by environmental factors such as temperature and pH. For instance, the solid Resorcinol occurs in two crystalline forms, the alpha form which is obtained by crystallization of Resorcinol from ethanol, and the beta form which is obtained on crystallizing Resorcinol from benzene or on cooling of molten Resorcinol . These different forms may have different solubilities and hence bioavailabilities, potentially influencing the compound’s action, efficacy, and stability .

Safety and Hazards

将来の方向性

Resorcinol is one of five FDA-approved over-the-counter acne medications . It works by exfoliating the skin, causing dead skin cells to shed from the skin . This exfoliation stimulates new skin cell production to replace these dead skin cells, keeping the skin turning over and helping to prevent clogged pores and acne .

特性

IUPAC Name |

(1,2,3-13C3)cyclohexa-1,3,5-triene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMLBKRAJCXXBS-VMGGCIAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[13C](=[13CH][13C](=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(Methanesulfonyl)sulfanyl]octanoic acid](/img/structure/B563462.png)

![O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B563463.png)

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B563465.png)

![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)